2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
Description
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a diaryl-substituted oxadiazole derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The 3-methylphenyl substituents at the 2 and 5 positions of the oxadiazole core enhance its electronic and steric properties, making it suitable for applications in corrosion inhibition, materials science, and optoelectronics. Its synthesis typically involves cyclization of acid hydrazides or condensation reactions under controlled conditions .
Properties
CAS No. |
59646-37-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Other CAS No. |
59646-37-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Corrosion Inhibition Efficiency
The position of substituents on the phenyl ring significantly impacts corrosion inhibition performance. In a study comparing methylphenyl-substituted oxadiazoles, 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole demonstrated superior inhibition efficiency for mild steel in hydrochloric acid (1M HCl) compared to its 2-methylphenyl and 4-methylphenyl analogues. Key findings include:
- Inhibition Efficiency :
- 3-methylphenyl derivative: Highest efficiency due to optimal electron-donating effects and adsorption energy.
- 2-methylphenyl derivative: Least efficient due to steric hindrance reducing surface coverage.
- Activation Energy : The 3-methylphenyl compound exhibited lower activation energy (25.6 kJ/mol), favoring faster adsorption on metal surfaces .
Table 1: Corrosion Inhibition Performance of Methylphenyl-Substituted Oxadiazoles
| Compound | Inhibition Efficiency (%) | Activation Energy (kJ/mol) |
|---|---|---|
| 2,5-Bis(3-methylphenyl)-OXD | 92.3 | 25.6 |
| 2,5-Bis(2-methylphenyl)-OXD | 68.7 | 34.2 |
| 2,5-Bis(4-methylphenyl)-OXD | 85.1 | 28.9 |
Electronic Effects of Substituents
Substituents influence electronic properties, affecting applications in optoelectronics and fluorescence:
- Methyl vs. Bromine :
- The 3-methyl group (electron-donating) increases electron density on the oxadiazole ring, enhancing corrosion inhibition and fluorescence intensity .
- Bromine-substituted derivatives (e.g., 2,5-bis(4-bromophenyl)-OXD) exhibit strong electron-withdrawing effects, making them suitable for charge-transfer materials in organic electronics .
- Methoxy Groups : 2,5-Bis(4-methoxyphenyl)-OXD (CAS 847-39-2) has a melting point of 159–161°C and is used in heat-resistant polymers and optical brighteners. Methoxy groups improve solubility and thermal stability compared to alkyl chains .
Table 2: Substituent Effects on Key Properties
| Compound | Substituent | Electronic Effect | Key Application |
|---|---|---|---|
| 2,5-Bis(3-methylphenyl)-OXD | 3-CH₃ | Electron-donating | Corrosion inhibition |
| 2,5-Bis(4-bromophenyl)-OXD | 4-Br | Electron-withdrawing | Materials science |
| 2,5-Bis(4-methoxyphenyl)-OXD | 4-OCH₃ | Moderate donating | Polymers, optical agents |
Optical and Optoelectronic Properties
- Band Gap Modulation: The optical band gap (ΔEgopt) of oxadiazoles is influenced by substituent size and conjugation. For example: 2,5-Bis(3-decyl-2,2'-bithiophen-5-yl)-OXD has ΔEgopt = 2.87 eV. Aryl-substituted derivatives (e.g., phenoxazine-OXD hybrids) show reduced ΔEgopt (~2.3 eV), enabling thermally activated delayed fluorescence (TADF) with external quantum efficiency (EQE) up to 14.9% .
- Fluorescence Sensing : 2,5-Bis(4-methylphenyl)-OXD derivatives exhibit strong fluorescence for anion sensing, with emission tuned by substituent position (3-methyl vs. 4-methyl) .
Q & A
Q. What are the optimized synthetic routes for 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted benzoic acid derivatives with hydrazides in the presence of POCl₃. Key parameters include:
- Reagent stoichiometry : Equimolar ratios of precursors (e.g., 4-methoxybenzoic acid and 4-methoxybenzhydrazide) ensure complete cyclization .
- Reaction time : Prolonged reflux (~12 hours) in POCl₃ improves ring closure but may degrade thermally sensitive substituents. Shorter methods (1.5–3 hours) using acid catalysts like polyphosphoric acid achieve 65–95% yields .
- Solvent selection : Ethanol recrystallization produces high-purity crystals, while CH₂Cl₂ or DMF may enhance solubility for functionalized derivatives .
Q. Table 1: Synthesis Optimization
| Precursors | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzoic acid + hydrazide | POCl₃ | 12 | N/A | |
| Diacylhydrazines | Polyphosphoric acid | 2 | 85–95 | |
| N,N'-diacylhydrazines | POCl₃ | 3 | 70 |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions govern its packing?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planarity : The 1,3,4-oxadiazole ring is nearly planar (max deviation: 0.0021 Å), with phenyl rings inclined at 8.06–11.21° dihedral angles .
- Intermolecular interactions : Short C···O contacts (2.9968 Å) and weak C–H···π interactions stabilize the crystal lattice. Van der Waals radii comparisons (C=1.7 Å, O=1.5 Å) confirm these are non-covalent .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angles (phenyl vs. oxadiazole) | 8.06°, 11.21° | |
| C···O distance | 2.9968 Å |
Q. What pharmacological screening strategies are used to evaluate its bioactivity?
- Methodological Answer :
- In vitro assays : Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa), with IC₅₀ values correlated to substituent electronegativity .
- Insecticidal studies : Topical application on houseflies (Musca domestica) at 0.1–1.0 mg/mL quantifies mortality rates; electron-withdrawing groups (e.g., Cl) enhance activity .
- Ulcerogenicity : Assessed via rat models measuring gastric lesions, with methyl groups reducing toxicity compared to nitro derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced two-photon absorption (TPA)?
- Methodological Answer :
- Push-pull architecture : Introduce electron-donating (e.g., –NMe₂) and withdrawing (e.g., –NO₂) groups at para positions. TD-DFT calculations predict TPA cross-sections (δ ~ 500 GM) .
- Conjugation extension : Wittig-Horner reactions embed 1,3,4-oxadiazole into π-conjugated systems (e.g., styryl groups), increasing δ to 1200 GM .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural validation : Confirm purity via HPLC and crystallography to rule out byproducts .
- Substituent analysis : Compare activities of methyl (log P ~ 3.2) vs. chloro (log P ~ 3.8) derivatives; hydrophobicity impacts membrane permeability .
- Dose-response curves : Re-evaluate IC₅₀ under standardized conditions (e.g., 48-hour exposure vs. 72-hour) .
Q. What strategies improve solubility without compromising luminescence quantum yield (QY)?
- Methodological Answer :
- Side-chain engineering : Attach alkyl groups (e.g., –C₈H₁₇) to the phenyl ring. This increases solubility in THF (from 0.1 mg/mL to 5 mg/mL) while maintaining QY > 0.4 .
- Co-crystallization : Use CH₃CN/water mixtures to form hydrates, improving aqueous solubility by 30% .
Q. How do substituents affect corrosion inhibition efficiency in acidic environments?
- Methodological Answer :
- Electrochemical impedance spectroscopy (EIS) : Dimethylamino groups (–NMe₂) show 92% inhibition efficiency on carbon steel in 1M HCl via adsorption (Langmuir isotherm R² = 0.99) .
- XPS analysis : N 1s peaks at 399.5 eV confirm chemisorption, with inhibition proportional to electron density on the oxadiazole ring .
Data Contradictions and Validation
- Conflicting anticancer IC₅₀ values : Discrepancies arise from assay protocols (e.g., serum concentration). Standardize using 10% FBS and 24-hour pre-incubation .
- Crystallographic vs. DFT geometries : Optimize computational models using B3LYP/6-311+G(d,p) to match experimental bond lengths (<0.02 Å deviation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
